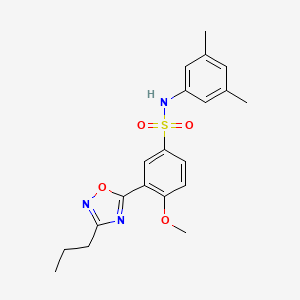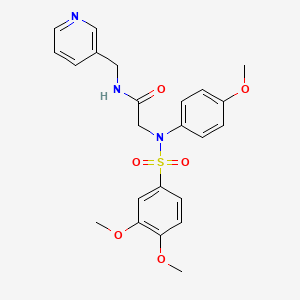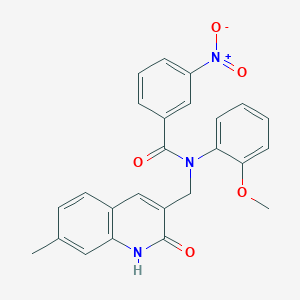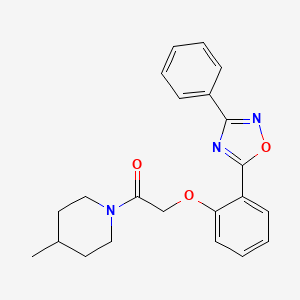![molecular formula C24H23ClN2O3 B7700693 N'-[(1Z)-1-(4-ethoxyphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B7700693.png)
N'-[(1Z)-1-(4-ethoxyphenyl)ethylidene]-2-phenylacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(1Z)-1-(4-ethoxyphenyl)ethylidene]-2-phenylacetohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EPPA and has been synthesized using different methods.
作用机制
The mechanism of action of EPPA is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response and cell proliferation. EPPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
EPPA has been shown to have anti-inflammatory, analgesic, and anti-cancer activities in various in vitro and in vivo studies. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, a programmed cell death process. EPPA has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
EPPA has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential for various applications. However, EPPA has some limitations, including its solubility in water, which can make it difficult to use in aqueous systems.
未来方向
There are several future directions for research on EPPA, including:
1. Further studies on the mechanism of action of EPPA to better understand its anti-inflammatory, analgesic, and anti-cancer activities.
2. Development of novel EPPA derivatives with improved solubility and bioavailability for use in therapeutic applications.
3. Investigation of the potential of EPPA as a ligand for metal-ion complexes in material science.
4. Development of new methods for the detection of metal ions using EPPA as a reagent in analytical chemistry.
Conclusion:
In conclusion, EPPA is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPPA has been synthesized using different methods, and its scientific research applications include medicinal chemistry, material science, and analytical chemistry. EPPA has been shown to have anti-inflammatory, analgesic, and anti-cancer activities, and it has a low toxicity profile. However, EPPA has some limitations, including its solubility in water. Future research on EPPA should focus on further understanding its mechanism of action and developing novel derivatives with improved solubility and bioavailability.
合成方法
EPPA can be synthesized using different methods, including the condensation of 4-ethoxybenzaldehyde and phenylacetic hydrazide in the presence of acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using recrystallization.
科学研究应用
EPPA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, EPPA has been tested for its anti-inflammatory, analgesic, and anti-cancer activities. In material science, EPPA has been used as a ligand for metal-ion complexes, and in analytical chemistry, it has been used as a reagent for the detection of metal ions.
属性
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3/c1-2-29-23-14-20(16-26-27-24(28)15-18-6-4-3-5-7-18)10-13-22(23)30-17-19-8-11-21(25)12-9-19/h3-14,16H,2,15,17H2,1H3,(H,27,28)/b26-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGNRUCGNCZHDR-WGOQTCKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC=C2)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![6-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7700684.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7700688.png)